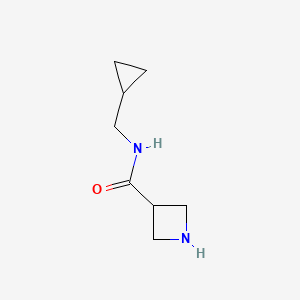![molecular formula C11H18N4O B7891508 2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol](/img/structure/B7891508.png)
2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the piperidine moiety. The final step involves the addition of the ethanol group and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological pathways and interactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-6-piperidin-4-ylpyrimidin-4-yl)ethanol dihydrochloride: Similar in structure but differs in the number of hydrochloride groups.
2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol: Lacks the hydrochloride component.
Uniqueness
2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-amino-6-piperidin-4-ylpyrimidin-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-11-14-9(3-6-16)7-10(15-11)8-1-4-13-5-2-8/h7-8,13,16H,1-6H2,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYHESKDGGSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NC(=C2)CCO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethyl-6-methyl-3-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7891435.png)
![2-Azabicyclo[2.2.2]octan-5-ol](/img/structure/B7891446.png)
![[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone](/img/structure/B7891448.png)

![1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B7891463.png)
![(2S,3R)-2-[[4-(1H-indole-2-carbonyl)piperazine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7891465.png)
![4-Chloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B7891475.png)
![4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B7891482.png)

![N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide](/img/structure/B7891497.png)


![3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide](/img/structure/B7891516.png)

